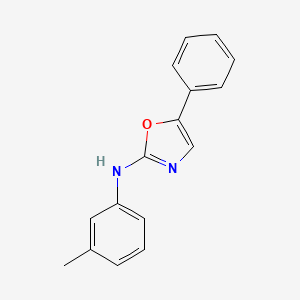
N-(3-methylphenyl)-5-phenyl-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW632046X is a chemical compound known for its role as an inhibitor of firefly luciferase, with an inhibitory concentration (IC50) value of 0.58 micromolar . Firefly luciferase is an enzyme commonly used in bioluminescent assays, making GW632046X a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW632046X involves the reaction of specific aromatic compounds under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .
Industrial Production Methods: Industrial production of GW632046X follows stringent protocols to ensure high purity and consistency. The compound is synthesized in controlled environments, often involving multiple steps of purification and quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: GW632046X primarily undergoes substitution reactions due to the presence of reactive aromatic rings. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halogenated reagents and catalysts.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted aromatic compounds .
Scientific Research Applications
GW632046X has a wide range of applications in scientific research:
Chemistry: Used as a reference inhibitor in studies involving firefly luciferase.
Biology: Employed in bioluminescent assays to study gene expression and cellular processes.
Medicine: Investigated for its potential role in diagnostic assays and therapeutic research.
Industry: Utilized in the development of bioluminescent-based detection systems.
Mechanism of Action
GW632046X exerts its effects by inhibiting the activity of firefly luciferase. The compound binds to the active site of the enzyme, preventing the oxidation of luciferin and subsequent light emission. This inhibition is crucial for controlling and studying bioluminescent reactions in various assays .
Comparison with Similar Compounds
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
Comparison: GW632046X is unique due to its high specificity and potency as a firefly luciferase inhibitor. Compared to similar compounds, it has a lower IC50 value, indicating higher efficacy at lower concentrations. This makes it particularly valuable in sensitive bioluminescent assays .
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-(3-methylphenyl)-5-phenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H14N2O/c1-12-6-5-9-14(10-12)18-16-17-11-15(19-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |
InChI Key |
XLGKHWGSIZWZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


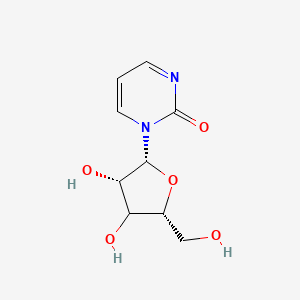
![N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10755077.png)
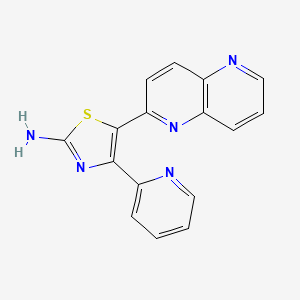
![4-(pyrazolo[1,5-b]pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine](/img/structure/B10755087.png)
![2-[4-methoxyphenyl]-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine](/img/structure/B10755096.png)

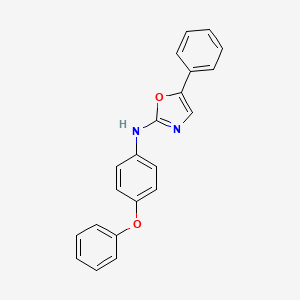
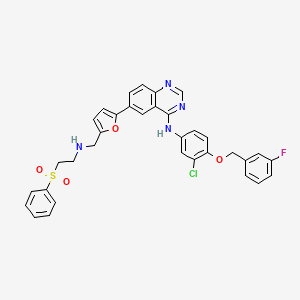
![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10755122.png)
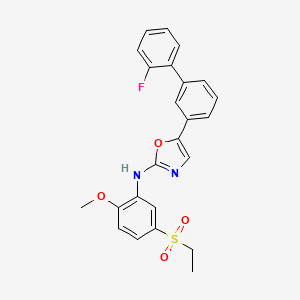
![1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B10755132.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(1-oxo-1,4-thiazinan-4-yl)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755143.png)

![N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine](/img/structure/B10755158.png)
